molecular formula C19H21NO3S B4070456 ethyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate

ethyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate

Cat. No. B4070456
M. Wt: 343.4 g/mol
InChI Key: YICCKAFAKNNLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate is a chemical compound that belongs to the family of benzoic acid esters. It is commonly referred to as ethyl 4-{2-[4-(methylthio)phenyl]propanoylamino}benzoate or simply EMPPB. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of EMPPB is not fully understood. However, it is believed that EMPPB exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. For example, EMPPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EMPPB has also been shown to bind to certain receptors in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
EMPPB has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain pests in agricultural settings. In addition, EMPPB has been shown to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain.

Advantages and Limitations for Lab Experiments

One advantage of using EMPPB in lab experiments is its ability to inhibit the activity of COX-2, which makes it a potential candidate for the development of anti-inflammatory drugs. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. However, one limitation of using EMPPB in lab experiments is its relatively low solubility in water, which may limit its applications in certain settings.

Future Directions

There are several future directions for the study of EMPPB. One direction is the development of EMPPB-based drugs for the treatment of inflammatory and pain-related conditions. Another direction is the study of EMPPB as a potential pesticide for agricultural use. Additionally, the study of EMPPB as a surfactant in industrial settings may also be a promising direction for future research. Finally, the development of new synthesis methods for EMPPB may lead to improved yields and purity, which could facilitate its use in various applications.

Scientific Research Applications

EMPPB has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, EMPPB has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, EMPPB has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In industry, EMPPB has been studied for its potential use as a surfactant due to its amphiphilic nature.

properties

IUPAC Name

ethyl 4-[2-(4-methylphenyl)sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-4-23-19(22)15-7-9-16(10-8-15)20-18(21)14(3)24-17-11-5-13(2)6-12-17/h5-12,14H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICCKAFAKNNLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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